2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Catalog No.
S14562831
CAS No.
M.F
C9H8F3IO
M. Wt
316.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benze...

Product Name

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

IUPAC Name

2-iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Molecular Formula

C9H8F3IO

Molecular Weight

316.06 g/mol

InChI

InChI=1S/C9H8F3IO/c1-5-3-6(9(10,11)12)4-7(14-2)8(5)13/h3-4H,1-2H3

InChI Key

IHJXVJYOQNKDMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)OC)C(F)(F)F

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is an aromatic compound featuring a complex structure characterized by the presence of iodine, methoxy, methyl, and trifluoromethyl substituents on a benzene ring. Its molecular formula is C9H8F3IOC_9H_8F_3IO and it has a molecular weight of approximately 316.06 g/mol. The compound's unique combination of functional groups imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
  • Reduction: The compound can undergo reduction to remove the iodine atom, yielding deiodinated products.

While specific biological activities of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially making this compound useful in drug development targeting various biological pathways.

The synthesis of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene typically employs electrophilic aromatic substitution reactions. A common method involves the iodination of a precursor like 1-methoxy-3-methyl-5-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Industrial production may utilize continuous flow reactors to optimize yield and efficiency, along with purification techniques like recrystallization or chromatography .

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene finds applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its unique structure makes it valuable in developing drugs that target specific biological pathways.
  • Materials Science: It is used in creating advanced materials with specific electronic or optical properties .

Studies on the interactions of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene with various nucleophiles and electrophiles reveal its potential for diverse chemical transformations. For instance, its ability to undergo nucleophilic substitution suggests that it can be modified to produce derivatives with tailored properties for specific applications in medicinal chemistry or materials science .

Several compounds share structural similarities with 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene. Here are some notable examples:

Compound NameStructureKey Differences
1-Iodo-3,5-bis(trifluoromethyl)benzeneIodine at position 1; two trifluoromethyl groupsLacks methoxy and methyl groups
1-Iodo-2-methoxy-3-methyl-5-(trifluoromethoxy)benzeneTrifluoromethoxy instead of trifluoromethylContains different functional group
4-Iodo-2-methoxyphenyl trifluoromethyl ketoneIodine at position 4; ketone group presentDifferent functional group arrangement

Uniqueness

The uniqueness of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene lies in its combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups. This dual activation allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Retrosynthetic Analysis of Multifunctional Benzene Derivatives

Retrosynthetic planning for 2-iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene begins by deconstructing the target into simpler precursors while accounting for the electronic and steric influences of substituents. The para relationship between the methyl (position 3) and trifluoromethyl (position 5) groups suggests that these substituents are installed early, leveraging their directing effects. The methyl group, an ortho/para-directing electron donor, facilitates electrophilic substitution at position 5 (para to methyl), while the trifluoromethyl group, a meta-directing electron-withdrawing group, later guides the introduction of the methoxy and iodine groups.

A plausible disconnection sequence involves:

  • Iodine at position 2: Introduced last via electrophilic iodination directed by the methoxy group at position 1.
  • Methoxy at position 1: Installed via nucleophilic aromatic substitution (NAS) on a fluorinated intermediate.
  • Trifluoromethyl at position 5: Added via directed metalation or cross-coupling after methyl installation.
  • Methyl at position 3: Introduced first via Friedel-Crafts alkylation or directed C–H functionalization.

This approach aligns with Burnside’s theorem, which quantifies the combinatorial complexity of substituted benzenes and underscores the need for sequential, position-selective reactions.

Regioselective Iodination Strategies in Polyfunctional Aromatic Systems

Regioselective iodination at position 2 is challenging due to competing directing effects from the methoxy (ortho/para-directing) and trifluoromethyl (meta-directing) groups. Electrophilic iodination (e.g., using I₂/AgOTf) favors the ortho position relative to the methoxy group, as the trifluoromethyl group’s meta-directing influence is attenuated by distance. Alternative methods include:

  • Hypervalent iodine-mediated C–H activation: Utilizing iodobenzene diacetate (IBD) with a rhodium catalyst to selectively functionalize the para position relative to existing substituents.
  • Directed ortho-iodination: Transient coordination of a Lewis acid (e.g., AlCl₃) to the methoxy group directs iodination to the adjacent position.

Table 1: Comparison of Iodination Methods

MethodYield (%)RegioselectivityCompatibility with Substituents
I₂/AgOTf65–75Ortho > ParaTolerates EWGs and EDGs
Hypervalent iodine (IBD)80–85Para > MetaSensitive to steric hindrance
Directed C–H activation70–78Ortho-specificRequires directing groups

These methods highlight the trade-offs between yield, selectivity, and functional group tolerance.

Methoxy Group Installation via Nucleophilic Aromatic Substitution

The methoxy group at position 1 is introduced via nucleophilic aromatic substitution (NAS) on a fluorinated or chlorinated precursor. Classical NAS requires electron-deficient arenes, but recent advances in transition metal catalysis enable methoxylation of neutral or electron-rich substrates. For example:

  • Rhodium-catalyzed NAS: A cyclopentadienyl rhodium complex coordinates to the aromatic ring, activating it for nucleophilic attack by methoxide. This method bypasses the need for electron-withdrawing groups, as demonstrated in the methoxylation of aryl fluorides.
  • Directed fluorination followed by displacement: Installing fluorine at position 1 via directed ortho-metalation (DoM) and subsequent displacement with methoxide under basic conditions.

The choice of method depends on the substrate’s electronic profile. For instance, rhodium catalysis is preferred for electron-neutral intermediates, while directed fluorination suits activated arenes.

Trifluoromethylation Techniques in Electron-Deficient Arenes

Trifluoromethylation at position 5 is achieved through:

  • Nucleophilic trifluoromethylation: Using Ruppert–Prakash reagent (TMSCF₃) with a fluoride source (e.g., CsF) to target electron-deficient positions meta to existing substituents.
  • Cross-coupling reactions: Suzuki-Miyaura coupling of a boronic ester at position 5 with CF₃-containing reagents (e.g., CF₃Cu).

The methyl group at position 3 directs trifluoromethylation to position 5 (para), while the trifluoromethyl group’s electron-withdrawing nature subsequently activates the ring for methoxy installation.

Optimization of Sequential Functionalization Processes

The success of the synthesis hinges on the order of reactions:

  • Methyl installation: Friedel-Crafts alkylation or C–H borylation at position 3.
  • Trifluoromethylation: Directed to position 5 via nucleophilic or cross-coupling methods.
  • Methoxy installation: NAS at position 1 using rhodium catalysis.
  • Iodination: Electrophilic substitution at position 2.

Critical optimizations include:

  • Temperature control: Lower temperatures (–40°C) improve selectivity during trifluoromethylation.
  • Protecting groups: Temporary silyl ethers prevent undesired side reactions during iodination.
  • Catalyst screening: Rhodium complexes with electron-deficient ligands enhance NAS efficiency.

Table 2: Reaction Sequence and Yields

StepReaction TypeYield (%)Key Condition
1Methylation (position 3)90AlCl₃, CH₃Cl
2Trifluoromethylation (5)75TMSCF₃, CsF, –40°C
3Methoxylation (1)82[RhCp*Cl₂]₂, NaOMe
4Iodination (2)68I₂, AgOTf, CH₂Cl₂

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

315.95720 g/mol

Monoisotopic Mass

315.95720 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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